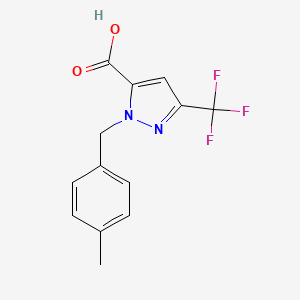

1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

CAS No.: 1946823-87-5

Cat. No.: VC14657088

Molecular Formula: C13H11F3N2O2

Molecular Weight: 284.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1946823-87-5 |

|---|---|

| Molecular Formula | C13H11F3N2O2 |

| Molecular Weight | 284.23 g/mol |

| IUPAC Name | 2-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H11F3N2O2/c1-8-2-4-9(5-3-8)7-18-10(12(19)20)6-11(17-18)13(14,15)16/h2-6H,7H2,1H3,(H,19,20) |

| Standard InChI Key | LQXZKXLOGXUBEG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)CN2C(=CC(=N2)C(F)(F)F)C(=O)O |

Introduction

1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring, and they have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Preparation

The synthesis of 1-(4-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from appropriate pyrazole precursors. The specific synthesis route may vary depending on the availability of starting materials and the desired yield and purity of the final product.

General Synthesis Approach

-

Starting Materials: Pyrazole derivatives with suitable functional groups for further modification.

-

Reaction Conditions: Typically involve organic solvents and catalysts to facilitate the formation of the desired bonds.

-

Purification Methods: Recrystallization or chromatography techniques are commonly used to purify the final product.

Potential Applications

-

Pharmaceuticals: The compound's structural features suggest potential applications in drug development, particularly in areas where pyrazole derivatives have shown efficacy.

-

Agricultural Chemicals: Pyrazoles are also explored as agrochemicals due to their biological activities.

Spectroscopic Data

-

InChI: InChI=1S/C13H11F3N2O2/c1-8-2-4-9(5-3-8)7-18-10(12(19)20)6-11(17-18)13(14,15)16/h2-6H,7H2,1H3,(H,19,20)

-

InChIKey: LQXZKXLOGXUBEG-UHFFFAOYSA-N

-

SMILES: CC1=CC=C(C=C1)CN2C(=CC(=N2)C(F)(F)F)C(=O)O

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume